2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile
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Overview
Description
2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile is a complex organic compound with a unique structure that includes a benzoxazole ring fused with a benzonitrile group
Preparation Methods
The synthesis of 2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of an amine-functionalized benzoxazole with a suitable aldehyde under acidic or basic conditions to form the hydroxyiminomethyl group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution .
Scientific Research Applications
2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile include other benzoxazole derivatives and nitrile-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, benzoxazole derivatives with different substituents can exhibit varying degrees of antimicrobial or anticancer activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C13H7N3O2 |
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Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]benzo[e][1,3]benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C13H7N3O2/c14-6-8-5-11-13(16-12(18-11)7-15-17)10-4-2-1-3-9(8)10/h1-5,7,17H/b15-7+ |
InChI Key |
OADVIPDATRTQSR-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C(O3)/C=N/O)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C(O3)C=NO)C#N |
Origin of Product |
United States |
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